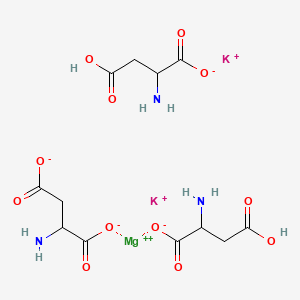
Tromcardin
Übersicht
Beschreibung
Tromcardin is a pharmaceutical compound that contains a combination of potassium aspartate and magnesium aspartate. It is primarily used to support cardiovascular health, particularly in cases of cardiac arrhythmias. Potassium and magnesium are essential minerals that play crucial roles in cellular functions, including electrolyte balance and neuromuscular membrane stabilization .
Synthetic Routes and Reaction Conditions:
Potassium Aspartate: Potassium aspartate is synthesized by reacting aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization.
Magnesium Aspartate: Magnesium aspartate is prepared by reacting aspartic acid with magnesium hydroxide. Similar to potassium aspartate, the reaction takes place in an aqueous medium, and the product is obtained through crystallization.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of potassium aspartate and magnesium aspartate. These compounds are then combined in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation and Reduction: this compound does not undergo significant oxidation or reduction reactions under normal physiological conditions.
Substitution Reactions: The aspartate components can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Reagents: Strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) can be used to facilitate substitution reactions.
Conditions: These reactions typically occur at elevated temperatures and under controlled pH conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Tromcardin has a wide range of applications in scientific research:
Chemistry: It is used as a source of potassium and magnesium ions in various chemical reactions and studies.
Biology: this compound is utilized in studies related to cellular metabolism, electrolyte balance, and neuromuscular functions.
Medicine: It is primarily used to manage cardiac arrhythmias and other cardiovascular conditions. Research has shown that it can help stabilize heart rhythms and improve overall cardiac function.
Wirkmechanismus
Tromcardin exerts its effects through the combined actions of potassium and magnesium:
Potassium: Potassium is essential for maintaining cellular membrane potential and electrolyte balance. It plays a critical role in nerve impulse transmission and muscle contraction.
Magnesium: Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in ATP synthesis and utilization.
Vergleich Mit ähnlichen Verbindungen
Potassium Chloride: Used to treat hypokalemia, but lacks the magnesium component.
Magnesium Oxide: Used as a magnesium supplement, but does not provide potassium.
Uniqueness:
- Tromcardin’s unique combination of potassium aspartate and magnesium aspartate provides a synergistic effect that is particularly beneficial for cardiovascular health. The presence of both minerals ensures comprehensive support for cellular functions and electrolyte balance, making it more effective than compounds containing only one of these minerals .
Eigenschaften
IUPAC Name |
magnesium;dipotassium;2-aminobutanedioate;2-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H7NO4.2K.Mg/c3*5-2(4(8)9)1-3(6)7;;;/h3*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJRDZZDHCZPS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17K2MgN3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8076-65-1 | |
| Record name | Potassium magnesium aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008076651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















